molecular formula C5H6ClN3O2 B1423818 5-Nitro-pyridin-3-ylamine hydrochloride CAS No. 1220040-21-0

5-Nitro-pyridin-3-ylamine hydrochloride

Cat. No.: B1423818
CAS No.: 1220040-21-0
M. Wt: 175.57 g/mol
InChI Key: ONHDBLKSXWWPMB-UHFFFAOYSA-N
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Description

5-Nitro-pyridin-3-ylamine hydrochloride is a chemical compound with the molecular formula C5H6ClN3O2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a nitro group (-NO2) at the 5-position and an amine group (-NH2) at the 3-position of the pyridine ring, along with a hydrochloride salt form. It is typically a light yellow to yellow solid and is used in various chemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-pyridin-3-ylamine hydrochloride typically involves the nitration of pyridine derivatives followed by amination and subsequent conversion to the hydrochloride salt. One common method starts with 3-aminopyridine, which undergoes nitration using nitric acid and sulfuric acid to introduce the nitro group at the 5-position. The reaction conditions usually involve maintaining a low temperature to control the nitration process .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors to ensure better control over reaction conditions and higher yields. The final product is then purified and converted to its hydrochloride salt form through crystallization or precipitation techniques .

Chemical Reactions Analysis

Types of Reactions

5-Nitro-pyridin-3-ylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Nitro-pyridin-3-ylamine hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Nitro-pyridin-3-ylamine hydrochloride involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The amine group allows the compound to form hydrogen bonds and interact with enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Nitro-pyridin-3-ylamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-nitropyridin-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O2.ClH/c6-4-1-5(8(9)10)3-7-2-4;/h1-3H,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONHDBLKSXWWPMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1[N+](=O)[O-])N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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